ethyl 2-[({[4-(methylsulfonyl)-2-nitrophenyl]thio}acetyl)oxy]benzoate
Overview
Description
Ethyl 2-[({[4-(methylsulfonyl)-2-nitrophenyl]thio}acetyl)oxy]benzoate is a useful research compound. Its molecular formula is C18H17NO8S2 and its molecular weight is 439.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 439.03955885 g/mol and the complexity rating of the compound is 700. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Azo Polymers for Optical Storage
- Application : The compound Nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate (BEM), which has a similar structure to the requested compound, was synthesized and copolymerized with another polymer. This polymer shows significant potential in reversible optical storage, as it exhibits high photoinduced birefringence. This property is crucial for applications in optical data storage and photonics.
- Source : Meng, X., Natansohn, A., Barrett, C., & Rochon, P. (1996). Azo Polymers for Reversible Optical Storage. Macromolecules.
Anticancer Activity in Colon Cancer Cells
- Application : A compound with a similar structure, Ethyl 2-((2,3-bis(nitrooxy)propyl)disulfanyl)benzoate (GT-094), shows potential in cancer treatment. It inhibits cell proliferation and induces apoptosis in colon cancer cells. This activity is associated with the activation of a reactive oxygen species-microRNA pathway, demonstrating its potential as a chemotherapeutic agent.
- Source : Pathi, S. S., Jutooru, I., Chadalapaka, G., Sreevalsan, S., Anand, S., Thatcher, G., & Safe, S. (2010). GT-094, a NO-NSAID, Inhibits Colon Cancer Cell Growth. Molecular Cancer Research.
Synthesis of Hydroxamic Acids and Ureas
- Application : Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, a compound structurally related to the requested molecule, is used in the Lossen rearrangement for synthesizing ureas and hydroxamic acids from carboxylic acids. This method is valuable in organic synthesis, particularly for synthesizing bioactive compounds.
- Source : Thalluri, K., Manne, S., Dev, D., & Mandal, B. (2014). Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement. The Journal of Organic Chemistry.
Electrochromic Properties in Polymers
- Application : Research involving ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate, a compound similar to the requested molecule, focuses on its electrochemical and electrochromic properties. These properties are critical for applications in smart windows, displays, and electrochromic devices.
- Source : Hu, B., Lv, X., Sun, J., Bian, G., Ouyang, M., Fu, Z., Wang, P., & Zhang, C. (2013). Effects on the Electrochemical and Electrochromic Properties. Organic Electronics.
Photooxygenation in Organic Synthesis
- Application : The photooxygenation of benzyl ethyl sulfides, which include molecules structurally related to the requested compound, is used to produce corresponding aldehydes. This process is significant in organic synthesis, offering a mild method for the oxidative cleavage of C–S bonds.
- Source : Bonesi, S., Torriani, R., Mella, M., & Albini, A. (1999). The Photooxygenation of Benzyl, Heteroarylmethyl, and Allyl Sulfides. European Journal of Organic Chemistry.
Properties
IUPAC Name |
ethyl 2-[2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetyl]oxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO8S2/c1-3-26-18(21)13-6-4-5-7-15(13)27-17(20)11-28-16-9-8-12(29(2,24)25)10-14(16)19(22)23/h4-10H,3,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAXTBVWECLGOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OC(=O)CSC2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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